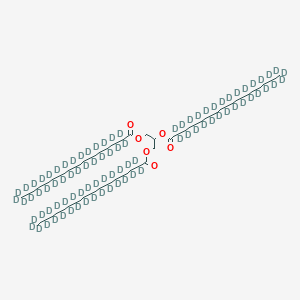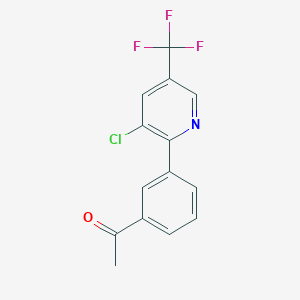
1-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone
説明
“1-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone” is a derivative of Trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of TFMP derivatives, including “this compound”, is characterized by the presence of a fluorine atom and a pyridine in their structure . This unique structure is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are complex and can involve various synthetic methods for introducing TFMP groups within the structures of other molecules . The specific reactions would depend on the desired target compound .科学的研究の応用
Synthesis and Chemical Properties
One-pot Non-cyanide Synthesis : A study by Kopchuk et al. (2017) discusses the one-pot non-cyanide synthesis method involving a compound structurally related to 1-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone, which is useful in the synthesis of 3-cyanoisoquinolines (Kopchuk et al., 2017).
Isomorphous Structures and Disorder in Synthesis : Research by Swamy et al. (2013) explores the synthesis of isomorphous structures related to the compound, emphasizing the role of disorder in such syntheses and its impact on data mining procedures (Swamy et al., 2013).
Synthesis of Heterocyclic Compounds : Attaby et al. (2006) discuss the synthesis of various heterocyclic compounds starting from a compound similar to this compound, highlighting its utility as a starting material (Attaby et al., 2006).
Applications in Medicinal Chemistry
Antiviral Activity : The study by Attaby et al. (2006) also evaluates the antiviral activities of the synthesized heterocyclic compounds, demonstrating the potential medicinal applications of compounds derived from this compound (Attaby et al., 2006).
Anticonvulsant Activity : Research by Kamiński et al. (2015) investigates the anticonvulsant activity of derivatives synthesized from a related compound, indicating the relevance of these derivatives in treating epilepsy (Kamiński et al., 2015).
Chemical Process Development
- Synthesis Process of Voriconazole : Butters et al. (2001) describe the synthesis process of Voriconazole, where a compound structurally similar to this compound plays a critical role, showcasing its importance in pharmaceutical synthesis (Butters et al., 2001).
Experimental and Theoretical Studies
Vibrational and Structural Observations : Studies like those by Ataol et al. (2014) provide detailed vibrational and structural observations of compounds closely related to this compound, contributing to a better understanding of their properties (Ataol et al., 2014).
Molecular Docking Study : ShanaParveen et al. (2016) conducted a molecular docking study on a compound similar to this compound, providing insights into its potential interactions with biological targets (ShanaParveen et al., 2016).
Safety and Hazards
While specific safety and hazard information for “1-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone” is not available, it’s important to handle all chemical compounds with care, using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .
作用機序
Target of Action
Trifluoromethylpyridines, a key structural motif in this compound, are known to be active in both agrochemical and pharmaceutical applications . They are thought to interact with multiple receptors, contributing to their broad-spectrum biological activities .
Biochemical Pathways
Compounds containing the trifluoromethylpyridine motif are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
One related compound has been reported to have high oral bioavailability and low to moderate clearance in preclinical species , which might suggest similar pharmacokinetic properties for 1-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone.
Result of Action
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines are thought to contribute to their biological activities .
Action Environment
The physicochemical properties of trifluoromethylpyridines suggest that they may be influenced by various environmental factors .
特性
IUPAC Name |
1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO/c1-8(20)9-3-2-4-10(5-9)13-12(15)6-11(7-19-13)14(16,17)18/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZQBFQQXNFLAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino}acetic acid hydrochloride](/img/structure/B1436202.png)


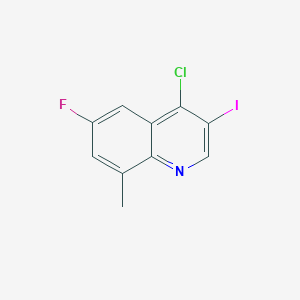

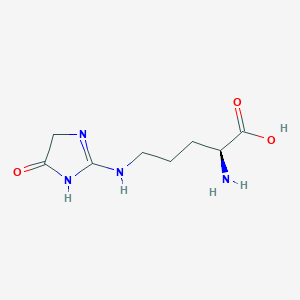

![2,6-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B1436214.png)
![ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate](/img/structure/B1436216.png)
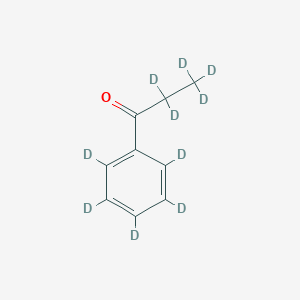
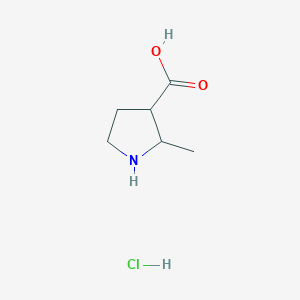
![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B1436221.png)
![1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B1436222.png)
